molecular formula C15H13BrClNOS B6087697 2-[(3-bromobenzyl)thio]-N-(3-chlorophenyl)acetamide

2-[(3-bromobenzyl)thio]-N-(3-chlorophenyl)acetamide

Cat. No. B6087697
M. Wt: 370.7 g/mol
InChI Key: GKEPMIRNMFPTCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-bromobenzyl)thio]-N-(3-chlorophenyl)acetamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly used as a tool in drug discovery and development, and its synthesis, mechanism of action, biochemical and physiological effects, advantages, and limitations have been extensively researched.

Mechanism of Action

The mechanism of action of 2-[(3-bromobenzyl)thio]-N-(3-chlorophenyl)acetamide involves the inhibition of specific enzymes and receptors. This compound has been shown to inhibit the activity of certain kinases, which are enzymes involved in the regulation of cell growth and division. Additionally, it has been shown to exhibit potent inhibitory activity against certain receptors, including the serotonin 1A receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(3-bromobenzyl)thio]-N-(3-chlorophenyl)acetamide have been extensively studied. This compound has been shown to exhibit potent inhibitory activity against certain enzymes and receptors, which can lead to a variety of physiological effects. For example, inhibition of certain kinases may lead to decreased cell growth and division, while inhibition of certain receptors may lead to altered neurotransmitter signaling.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(3-bromobenzyl)thio]-N-(3-chlorophenyl)acetamide in lab experiments is its potent inhibitory activity against certain enzymes and receptors. This makes it a valuable tool for studying the mechanisms of action of various drugs. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for research involving 2-[(3-bromobenzyl)thio]-N-(3-chlorophenyl)acetamide. One potential direction is the development of new drugs that target the enzymes and receptors inhibited by this compound. Additionally, further studies may be needed to determine the optimal dosage and administration of this compound for use in scientific research. Finally, future research may focus on the potential use of this compound in the treatment of various diseases and disorders.

Synthesis Methods

The synthesis of 2-[(3-bromobenzyl)thio]-N-(3-chlorophenyl)acetamide involves the reaction of 3-bromobenzyl chloride with sodium thioacetate, followed by the reaction of the resulting thioester with 3-chloroaniline. The resulting compound is a white to off-white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

Scientific Research Applications

2-[(3-bromobenzyl)thio]-N-(3-chlorophenyl)acetamide has been extensively used in scientific research as a tool in drug discovery and development. This compound has been shown to exhibit potent inhibitory activity against certain enzymes and receptors, making it a valuable tool for studying the mechanisms of action of various drugs.

properties

IUPAC Name

2-[(3-bromophenyl)methylsulfanyl]-N-(3-chlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrClNOS/c16-12-4-1-3-11(7-12)9-20-10-15(19)18-14-6-2-5-13(17)8-14/h1-8H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKEPMIRNMFPTCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CSCC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-bromophenyl)methylsulfanyl]-N-(3-chlorophenyl)acetamide

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